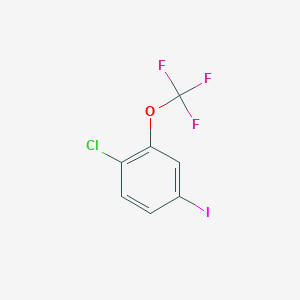

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

Beschreibung

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene (CAS 260355-20-2, molecular formula C₇H₃ClF₃IO) is a halogenated aromatic compound featuring three distinct substituents: chlorine at position 1, iodine at position 4, and a trifluoromethoxy group (-OCF₃) at position 2. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .

Eigenschaften

IUPAC Name |

1-chloro-4-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSWWLJYWYGXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1,2-diiodo-4-(trifluoromethoxy)benzene, followed by selective substitution reactions. For instance, the reaction of iodine with trifluoromethyl bromide can yield 1,2-diiodo-4-(trifluoromethoxy)benzene, which can then undergo bromination to replace one iodine atom with a bromine atom, resulting in the target compound .

Analyse Chemischer Reaktionen

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives and complex organic molecules.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethoxy group. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Effects

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS 845866-91-3)

- Structure : Cl (position 2), I (position 1), -OCF₃ (position 4).

- Comparison : This positional isomer demonstrates how substituent arrangement influences reactivity. The iodine at position 1 may participate in coupling reactions more readily than chlorine due to weaker C–I bonds. However, steric hindrance from the trifluoromethoxy group at position 4 could reduce accessibility for nucleophilic attacks .

1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9)

- Structure : I (position 1), -OCF₃ (position 2).

- Comparison: Lacking the chlorine substituent, this compound is less electrophilic but serves as a precursor for arylations. Its simpler structure may enhance solubility in nonpolar solvents compared to the tri-substituted target compound .

Halogen-Substituted Analogs

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)

- Structure : Br (position 1), -OCF₃ (position 4).

- Comparison : Bromine, while less reactive than iodine in cross-couplings, offers a balance between stability and reactivity. This compound’s lower molecular weight (241.00 g/mol vs. 302.03 g/mol for the target) may improve volatility in gas-phase reactions .

1-Chloro-4-trifluoromethylbenzene (CAS 98-56-6)

- Structure : Cl (position 1), -CF₃ (position 4).

- Comparison: Replacing -OCF₃ with -CF₃ removes the oxygen atom, reducing electron-withdrawing effects.

Key Properties

Research Findings and Case Studies

- Gram-Scale Synthesis : highlights methodologies for scaling trifluoromethoxy-containing compounds, though the target compound’s iodine substituent may necessitate inert atmospheres to prevent degradation .

Biologische Aktivität

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by the presence of chlorine, iodine, and trifluoromethoxy groups, imparts specific chemical properties that influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C7H3ClF3I

- CAS Number : 1198422-68-2

- Molecular Weight : 287.45 g/mol

The biological activity of 1-chloro-4-iodo-2-(trifluoromethoxy)benzene can be attributed to its ability to interact with various molecular targets within cells. The compound may inhibit specific enzymes or modulate receptor activities, leading to alterations in cellular functions. Studies indicate that halogenated compounds often exhibit unique binding affinities due to their electronic properties, which can enhance or inhibit biological pathways.

Enzyme Inhibition

Research has shown that halogenated aromatic compounds can act as enzyme inhibitors. For instance, they may interfere with metabolic enzymes involved in drug metabolism or cellular signaling pathways. The exact enzymes targeted by 1-chloro-4-iodo-2-(trifluoromethoxy)benzene remain to be fully elucidated, but preliminary studies suggest potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Toxicity and Safety Profile

The toxicity of 1-chloro-4-iodo-2-(trifluoromethoxy)benzene has been evaluated in various studies. The compound exhibits a moderate sensitization potential, as indicated by lymphocyte proliferation assays (EC3 value of 31.8%) and stimulation indices (SI) ranging from 1.1 to 8.1 at different concentrations .

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Skin Sensitization | Weak sensitization potential observed; SI values indicate moderate reactivity. |

| Repeat Dose Toxicity | NOAEL determined at 50 mg/kg based on liver and kidney effects in rodent studies. |

| Inhalation Studies | Minimal adverse effects noted at low concentrations; significant effects at higher doses (≥1000 ppm). |

Case Studies and Research Findings

Several studies have investigated the biological effects of halogenated aromatic compounds similar to 1-chloro-4-iodo-2-(trifluoromethoxy)benzene:

- Antimicrobial Activity : Research indicates that structurally similar compounds exhibit antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.

- Cytotoxic Effects : In vitro studies have shown that halogenated compounds can induce cytotoxicity in cancer cell lines, highlighting their potential as anticancer agents.

- Inflammatory Response Modulation : Some studies suggest that these compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.